molecular formula C12H9F3N2O2 B2373557 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde oxime CAS No. 691869-04-2

1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde oxime

Cat. No.: B2373557
CAS No.: 691869-04-2
M. Wt: 270.211
InChI Key: GLDMASJHRXQADT-LZYBPNLTSA-N
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Description

1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde oxime is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of the trifluoromethoxy group imparts distinct chemical properties, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

The synthesis of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the pyrrole ring followed by the introduction of the trifluoromethoxy group and subsequent formation of the oxime. The reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods may vary, but they generally aim to optimize the reaction conditions to scale up the synthesis efficiently .

Chemical Reactions Analysis

1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxime group to other functional groups, such as amines.

    Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde oxime involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde oxime include other trifluoromethoxy-substituted phenyl derivatives and pyrrole-based compounds. What sets this compound apart is the combination of the trifluoromethoxy group with the pyrrole and oxime functionalities, which imparts unique chemical and biological properties. Examples of similar compounds include:

Properties

IUPAC Name

(NE)-N-[[1-[4-(trifluoromethoxy)phenyl]pyrrol-2-yl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)19-11-5-3-9(4-6-11)17-7-1-2-10(17)8-16-18/h1-8,18H/b16-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDMASJHRXQADT-LZYBPNLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=NO)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=N/O)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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